molecular formula C27H17Cl2N3O4 B2479005 (E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide CAS No. 380477-98-5

(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide

Cat. No.: B2479005
CAS No.: 380477-98-5
M. Wt: 518.35
InChI Key: VACHKHUPROVDCR-UHFFFAOYSA-N
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Description

This compound is a substituted enamide featuring a cyano group, a nitro-substituted chlorophenyl ring, and a naphthalenyl moiety modified with a 2-chlorobenzyl ether.

Properties

IUPAC Name

(E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17Cl2N3O4/c28-20-10-11-24(25(14-20)32(34)35)31-27(33)19(15-30)13-22-21-7-3-1-5-17(21)9-12-26(22)36-16-18-6-2-4-8-23(18)29/h1-14H,16H2,(H,31,33)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHKHUPROVDCR-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-chloro-2-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyanoprop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₆H₁₃ClN₄O₃
  • Molecular Weight : 354.76 g/mol

The compound features a complex arrangement of functional groups, which contributes to its biological activity. The presence of the chloro and nitro substituents is significant in modulating its pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds containing nitrophenyl and methoxy groups. For instance, derivatives with these moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC₅₀ (µM)
Compound AS. typhiModerate15.4
Compound BB. subtilisStrong8.7
Target CompoundE. coliWeak>50

The target compound's specific activity against key pathogens remains to be fully characterized but suggests a promising avenue for further research.

Anticancer Activity

Compounds with similar structural features have been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit significant cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Cell LineCompound Concentration (µM)% Cell Viability
MCF-71045
HeLa2530
A5495020

These findings suggest that the target compound may also possess anticancer properties worth exploring in more detail.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar functionalities can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. For instance, a recent study reported that derivatives exhibited IC₅₀ values ranging from 1.13 to 6.28 µM against urease .

EnzymeCompoundIC₅₀ (µM)
Acetylcholinesterase (AChE)Target CompoundTBD
UreaseTarget CompoundTBD

These results indicate potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against common bacterial strains, revealing that modifications in the aromatic rings significantly enhanced antibacterial potency .
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated that introducing specific substituents could lead to increased cytotoxicity, suggesting a structure-activity relationship that merits further investigation .
  • Enzyme Interaction Studies : Docking studies have illustrated how the target compound interacts with key enzymes at the molecular level, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4-Cl-2-NO₂-phenyl, 2-Cl-Ph-O-naphthalen-1-yl Cyano, enamide, nitro, ether ~525.3 (estimated) Potential kinase inhibitor candidate
2-Acetamido-N-(4-nitrophenyl)-3-(naphthalen-2-yl)but-2-enamide (3a, ) 4-NO₂-phenyl, naphthalen-2-yl Acetamido, enamide, nitro 378.35 Antioxidant activity reported
Pigment Yellow 3 () 4-Cl-2-NO₂-phenyl, 2-Cl-Ph (azo linkage) Azo, oxo-butyramide 395.196 Cosmetic colorant (CAS 229-355-1)
(E)-3-(4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl)-N-(4-methoxyphenyl)prop-2-enamide () 2-Cl-6-F-Ph-O-phenyl, 4-MeO-Ph Enamide, ether, fluoro 411.85 Unspecified (structural analog)
3-(1,3-Dioxaindan-5-yl)-N-{4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl}-2-cyanoprop-2-enamide () 1,3-Dioxaindan, sulfamoyl Cyano, enamide, sulfonamide Not reported Building block for drug discovery

Key Observations :

  • Aromatic Systems : The naphthalene ring in the target compound increases steric bulk and lipophilicity compared to phenyl-based analogs (e.g., ), which may affect solubility and membrane permeability .
  • Applications: Unlike azo-based Pigment Yellow 3, the target lacks an azo group, suggesting non-pigment applications such as enzyme inhibition .

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